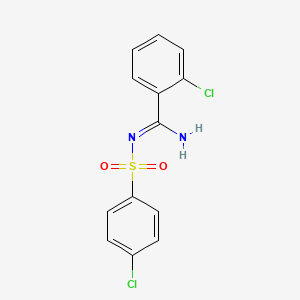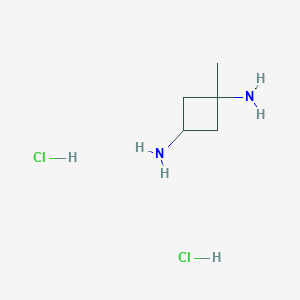
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-1-Methylcyclobutane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 2231664-29-0 . It has a molecular weight of 173.08 . This compound is a versatile material with diverse applications in scientific research.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The molecular formula of “this compound” isC5H14Cl2N2 . Its molecular weight is 173.08406 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Cyclobutane-derived Diamines Synthesis and Molecular Structure
Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, are explored as sterically constrained diamine building blocks for drug discovery. A synthesis approach for their Boc-monoprotected derivatives has been developed to prepare multigram amounts. These derivatives offer a foundation for constructing cyclobutane rings using classical malonate alkylation chemistry. The conformational preferences of these cyclobutane diamine derivatives were evaluated, revealing potential for incorporation into commercially available drugs (Radchenko et al., 2010).
Fungicidal Activity of Alicyclic Diamines
In agricultural research, alicyclic diamines synthesized as dihydrochloride salts, such as 1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene (BAD), showed promising fungicidal activity against crop pathogens like Erysiphe graminis. The study provides insights into the potential agricultural applications of cyclobutane and related diamines for controlling important crop diseases (Havis et al., 1996).
Photochemistry of Cyclobutane Pyrimidine Dimers
Cyclobutane pyrimidine dimers are significant UV-induced DNA photoproducts, implicated in carcinogenesis. Research into the spectroscopic properties of these dimers, including neutral, charged, and excited states, provides critical data for understanding photodamage and repair mechanisms. Such studies contribute to the broader field of photobiology and photochemistry, offering insights into DNA damage and repair processes (Barbatti, 2014).
Stereoselective Synthesis for Biomedical Applications
Cyclobutane-containing scaffolds have been developed as intermediates in the stereoselective synthesis of compounds with potential biomedical applications, including surfactants, gelators, and metal cation ligands. The presence of cis or trans-1,2- or cis-1,3-difunctionalized cyclobutane rings in these products highlights the versatility of cyclobutane diamines in synthesizing biologically active compounds (Illa et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-methylcyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJDMGHRXKXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)
![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)
![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)

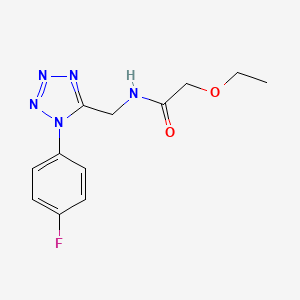
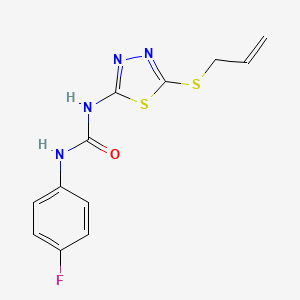
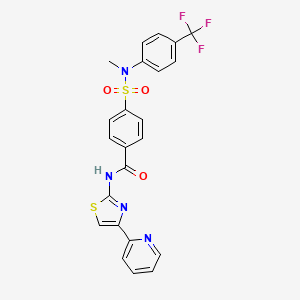

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)

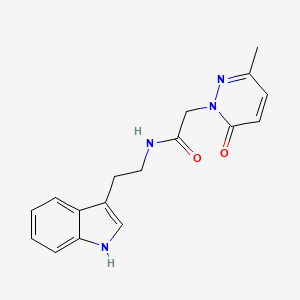
![Ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2837861.png)
